4aH-quinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4aH-Quinoxalin-2-one is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Several methods have been developed for the synthesis of 4aH-quinoxalin-2-one. One common approach involves the cyclization of 1,2-phenylenediamines with α-dicarbonyl compounds. For instance, the reaction of 1,2-phenylenediamine with ethyl glyoxalate in ethanol under reflux conditions yields this compound . Another method includes the visible light-induced radical cyclization of ethyl 2-(N-arylcarbamoyl)-2-chloroiminoacetates in the presence of a photocatalyst .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4aH-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: Oxidative transformations can be achieved using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the quinoxalinone ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various substituted quinoxalinones, which can exhibit enhanced biological activities .
Scientific Research Applications
4aH-quinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anticancer, antifungal, and antibacterial treatments.
Industry: It is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4aH-quinoxalin-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Quinoxalin-2-one: Shares a similar core structure but differs in the position of functional groups.
1,4-Benzoxazin-2-one: Another nitrogen-containing heterocycle with similar biological activities.
Benzimidazoles: Compounds with a similar nitrogen heterocyclic structure but different pharmacological profiles.
Uniqueness: 4aH-quinoxalin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and its broad spectrum of biological activities make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H6N2O |
---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
4aH-quinoxalin-2-one |
InChI |
InChI=1S/C8H6N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-6H |
InChI Key |
ZLZQFBHACGTOJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=O)C=N2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.